N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide (hereafter referred to as Compound A) is a sulfonamide derivative featuring a 2,6-dimethoxypyrimidine ring linked to a chromene carboxamide scaffold. This article compares Compound A with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O7S/c1-31-20-12-19(24-22(25-20)32-2)26-34(29,30)14-9-7-13(8-10-14)23-21(28)18-11-16(27)15-5-3-4-6-17(15)33-18/h3-12H,1-2H3,(H,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSWTAVGIOOIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chromene moiety and a pyrimidine-sulfamoyl group. Its molecular formula is , with a molecular weight of approximately 492.56 g/mol. The presence of the dimethoxypyrimidine suggests potential interactions with biological targets related to nucleic acid metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known for its ability to inhibit certain enzymes, particularly those involved in folate synthesis. This is akin to the mechanism of action seen in sulfonamide antibiotics, which target bacterial dihydropteroate synthase.
- Antioxidant Properties : Compounds containing chromene structures often exhibit antioxidant activity, which can contribute to their therapeutic effects by mitigating oxidative stress in cells.
- Antitumor Activity : Preliminary studies suggest that derivatives of chromene compounds possess antitumor properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging free radicals | |
| Antitumor | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of dihydropteroate synthase |
Case Studies
- Antibacterial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to traditional antibiotics.
- Antioxidant Efficacy : Research has shown that this compound can significantly reduce oxidative stress markers in cellular models, suggesting its potential use as a protective agent in oxidative stress-related diseases.
- Antitumor Studies : In vitro studies indicated that the compound could inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. Further investigation into its mechanism revealed that it triggers apoptotic pathways.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have identified N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide as a promising candidate in cancer therapy. The compound has shown efficacy against various cancer cell lines, including breast and lung cancers. Its mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Case Study :
In a study published in a peer-reviewed journal, the compound was tested on MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The study attributed this effect to the compound's ability to induce apoptosis through the activation of caspase pathways.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
Case Study :
A recent investigation assessed the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at low micromolar concentrations, suggesting its potential use in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the chromene scaffold can significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy groups | Enhance lipophilicity and cellular uptake |
| Sulfamoyl group | Contributes to antibacterial activity |
Chemical Reactions Analysis
Amidation and Coupling Reactions
The carboxamide group and sulfamoyl functionality enable participation in coupling reactions. For structurally related chromene carboxamides, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a common coupling agent for amide bond formation . For example:
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Reaction : Activation of the carboxylic acid intermediate with PyBOP, followed by nucleophilic attack by an amine.
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Conditions : PyBOP (1.2 eq), DIPEA (3 eq), DMF solvent, 70–80°C .
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Yield : 55–72% after purification via flash chromatography .
Key Data :
| Reaction Type | Reagents/Conditions | Yield | Purification Method | Source |
|---|---|---|---|---|
| Amide coupling | PyBOP, DIPEA, DMF | 55–72% | Flash chromatography |
Nucleophilic Substitution
The sulfamoyl group (-SONH-) and pyrimidine ring are reactive toward nucleophiles. In related compounds, nucleophilic substitution occurs at the sulfamoyl nitrogen or pyrimidine C-4 position :
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Example : Reaction with alkyl halides under basic conditions (e.g., KCO, DMF, 60°C) to form N-alkylated derivatives.
Mechanistic Insight :
The electron-withdrawing sulfamoyl group enhances the electrophilicity of the pyrimidine ring, facilitating substitution at C-4.
Hydrolysis Reactions
The ester or amide groups undergo hydrolysis under acidic or basic conditions:
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Ester Hydrolysis : Chromene esters convert to carboxylic acids using NaOH/EtOH (quantitative yield) .
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Amide Hydrolysis : Requires strong acids (e.g., 6N HCl) or bases, though yields are lower due to competing side reactions .
Comparative Stability :
| Functional Group | Hydrolysis Conditions | Yield |
|---|---|---|
| Ester (R-COOR') | 2M NaOH, EtOH, reflux | >95% |
| Amide (R-CONH) | 6N HCl, 100°C | 40–60% |
Oxidation and Reduction
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Oxidation : The chromene core’s conjugated double bonds are susceptible to oxidation, forming quinone-like structures under strong oxidants (e.g., KMnO).
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the chromene’s double bond, yielding dihydrochromene derivatives.
Notable Observation :
Methoxy groups on the pyrimidine ring increase electron density, slowing oxidation rates compared to methyl-substituted analogs.
Condensation Reactions
The chromene carbonyl group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) :
Biological Target Interactions
While not a classical reaction, the compound binds carbonic anhydrase IX/XII via the sulfamoyl group, mimicking the enzyme’s bicarbonate substrate . This interaction is critical for its anticancer activity.
Structural Influence on Reactivity
The dimethoxy-pyrimidine substituent distinctively impacts reactivity:
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Electronic Effects : Methoxy groups donate electrons, reducing pyrimidine ring electrophilicity vs. dimethyl analogs.
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Steric Effects : Bulkier methoxy groups hinder nucleophilic attack at C-4 compared to methyl.
Critical Analysis
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Amidation Efficiency : Lower yields (55–72%) vs. simpler sulfonamides due to steric hindrance from the chromene scaffold .
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Hydrolysis Selectivity : Esters hydrolyze readily, while amides require harsh conditions, reflecting bond stability differences .
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Biological Relevance : Sulfamoyl-enzyme interactions dominate therapeutic effects over classical organic reactions .
Comparison with Similar Compounds
Pyrimidine Ring Modifications
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-6,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxamide (Compound B)
- Structural Differences :
- Pyrimidine substituents: 4,6-dimethyl (Compound B) vs. 2,6-dimethoxy (Compound A).
- Chromene substituents: 6,7-dimethyl (Compound B) vs. unsubstituted (Compound A).
- The 6,7-dimethylchromene in Compound B increases lipophilicity, which may enhance membrane permeability but reduce solubility .
- Biological Implications :
6-Chloro-N-[4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl]-7-Methyl-4-Oxochromene-2-Carboxamide (Compound C)
- Structural Differences :
- Pyrimidine: 4,6-dimethyl (Compound C) vs. 2,6-dimethoxy (Compound A).
- Chromene: 6-chloro and 7-methyl (Compound C) vs. unsubstituted (Compound A).
- Biological Implications :
Sulfonamide-Linked Heterocycle Variations
4-Amino-N-(2,6-Dimethoxypyrimidin-4-yl)Benzenesulfonamide Monosodium Salt (Compound D)
- Structural Differences :
- Chromene carboxamide in Compound A replaced by a benzenesulfonamide in Compound D.
- Sodium salt formulation in Compound D.
- Physicochemical Impact: Sodium salt enhances solubility, making Compound D more suitable for intravenous formulations .
- Biological Implications :
N-{4-[N-(5-Methylisoxazol-3-yl)Sulfamoyl]Phenyl}Acetamide (Compound E)
- Structural Differences :
- Pyrimidine replaced by a 5-methylisoxazole ring.
- Chromene carboxamide replaced by a simpler acetamide group.
- Physicochemical Impact :
Chromene Scaffold Modifications
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Pentanamide (Compound F7)
- Structural Differences :
- Chromene replaced by a dioxoisoindolin-pentanamide chain.
- Pyrimidin-2-yl sulfamoyl group instead of 2,6-dimethoxypyrimidin-4-yl.
- Physicochemical Impact :
- Biological Implications :
- Dioxoisoindoline may introduce π-π stacking interactions, enhancing protease inhibition .
Q & A
Q. What mechanistic insights can be gained from degradation pathway analysis?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation with H2O2, photolysis) followed by LC-MS/MS to identify degradants. Use QSRR models to correlate degradation rates with molecular descriptors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
